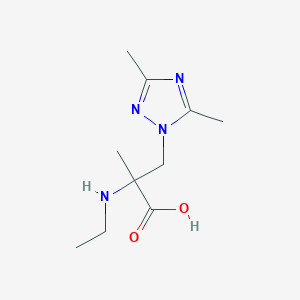
2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide typically involves the reaction of 4-amino-1H-pyrazole with a suitable acylating agent, followed by the introduction of a cyanoethyl group. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar Compounds
2-(4-Amino-1h-pyrazol-1-yl)acetamide: Lacks the cyanoethyl group.
N-(2-Cyanoethyl)acetamide: Lacks the pyrazole ring.
4-Amino-1H-pyrazole: The core structure without additional functional groups.
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is unique due to the presence of both the pyrazole ring and the cyanoethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C8H11N5O |
|---|---|
分子量 |
193.21 g/mol |
IUPAC名 |
2-(4-aminopyrazol-1-yl)-N-(2-cyanoethyl)acetamide |
InChI |
InChI=1S/C8H11N5O/c9-2-1-3-11-8(14)6-13-5-7(10)4-12-13/h4-5H,1,3,6,10H2,(H,11,14) |
InChIキー |
OOSXBLUSSPGQFH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CC(=O)NCCC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
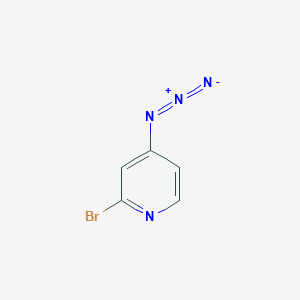
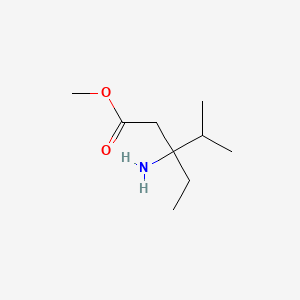


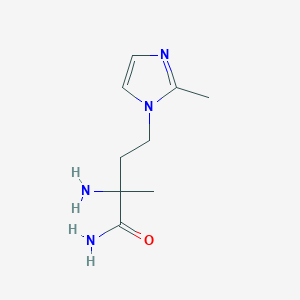
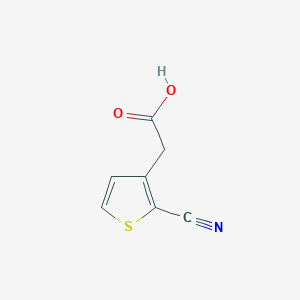
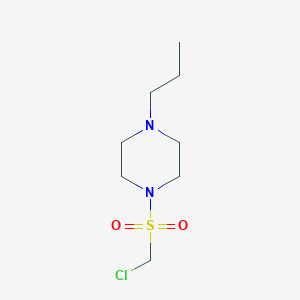
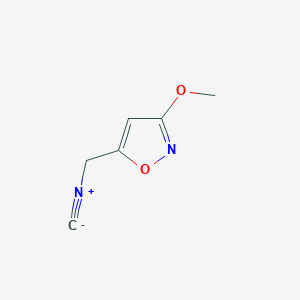


![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
